molecular formula C9H16O B13066476 4-Ethyl-3-methylcyclohexan-1-one

4-Ethyl-3-methylcyclohexan-1-one

Cat. No.: B13066476
M. Wt: 140.22 g/mol
InChI Key: GCFDTWDEMHGEGF-UHFFFAOYSA-N
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Description

4-Ethyl-3-methylcyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with an ethyl group and a methyl group attached to it, along with a ketone functional group at the first carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methylcyclohexan-1-one can be achieved through various methods. One common approach involves the alkylation of cyclohexanone with ethyl and methyl groups under specific conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone, followed by the addition of ethyl and methyl halides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding unsaturated precursors or the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted cyclohexanones

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. It may act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylcyclohexanone
  • 3-Methylcyclohexanone
  • 4-Ethylcyclohexanone

Uniqueness

4-Ethyl-3-methylcyclohexan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural arrangement can lead to distinct interactions with biological targets and different reactivity patterns compared to similar compounds .

Biological Activity

4-Ethyl-3-methylcyclohexan-1-one is an organic compound classified within the cycloalkane family. It features a cyclohexane ring with both ethyl and methyl substituents, along with a ketone functional group. This structure contributes to its unique chemical reactivity and potential biological activities.

PropertyValue
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H16O/c1-3-8-4-5-9(10)6-7(8)2/h7-8H,3-6H2,1-2H3
InChI KeyGCFDTWDEMHGEGF-UHFFFAOYSA-N
Canonical SMILESCCC1CCC(=O)CC1C

The biological activity of this compound is primarily attributed to its ketone functional group, which can participate in various biochemical reactions. This compound may act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that exert biological effects.

Potential Therapeutic Applications

Research has indicated that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that ketones can possess antimicrobial properties, potentially making this compound useful in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Ketones have been linked to anti-inflammatory actions, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Properties : A study on structurally related compounds demonstrated significant growth inhibition against cancer cell lines, suggesting that modifications in the cyclohexane structure can enhance bioactivity. For instance, methylation at specific positions led to analogues with improved potency against MCF-7 breast cancer cells .
  • Enzyme Interaction : Investigations into the interaction of ketones with specific enzymes revealed that these compounds could modulate enzymatic activity, potentially influencing metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison between this compound and similar compounds reveals unique aspects of its biological profile:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePotentialEnzyme substrate interaction
4-MethylcyclohexanoneLowModerateReactive oxygen species formation
3-MethylcyclohexanoneLowHighCell cycle disruption

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4-ethyl-3-methylcyclohexan-1-one

InChI

InChI=1S/C9H16O/c1-3-8-4-5-9(10)6-7(8)2/h7-8H,3-6H2,1-2H3

InChI Key

GCFDTWDEMHGEGF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)CC1C

Origin of Product

United States

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